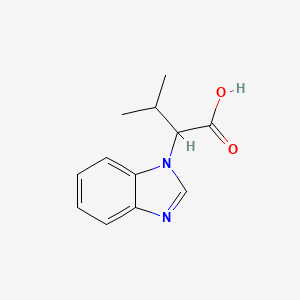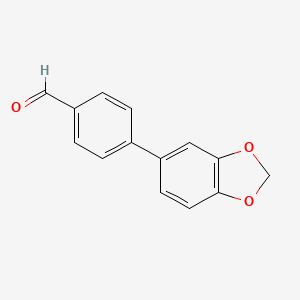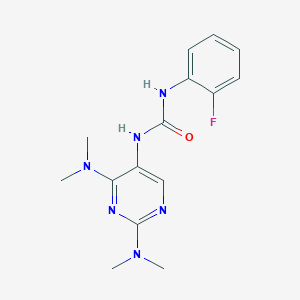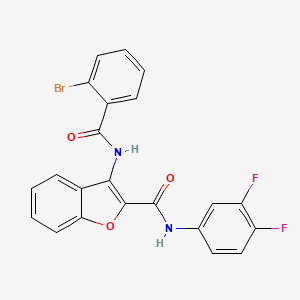
2-(Benzimidazol-1-yl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzimidazol-1-yl)-3-methylbutanoic acid is a compound that features a benzimidazole ring attached to a butanoic acid chain. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of the benzimidazole moiety in various compounds is known to impart significant biological and chemical properties, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazol-1-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with a suitable alkyl halide, such as 3-chloromethylbutanoic acid, in the presence of a base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzimidazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Benzimidazol-1-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Benzimidazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular processes, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(Benzimidazol-1-yl)acetic acid: A similar compound with an acetic acid chain instead of a butanoic acid chain.
3-(Benzimidazol-1-yl)propanoic acid: Another similar compound with a propanoic acid chain.
Uniqueness
2-(Benzimidazol-1-yl)-3-methylbutanoic acid is unique due to the presence of the methyl group on the butanoic acid chain, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)11(12(15)16)14-7-13-9-5-3-4-6-10(9)14/h3-8,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGHWATADTGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dioxo-1,3,4,5,6,6a-hexahydrocyclopenta[c]thiophen-3a-amine;hydrochloride](/img/structure/B2523889.png)




![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2523901.png)


![2-cyano-N-(1-methoxypropan-2-yl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2523906.png)
![ethyl 4-{4-[2-(2,4-dichlorobenzyl)-3-ethoxy-3-oxopropanoyl]-1H-1,2,3-triazol-1-yl}benzenecarboxylate](/img/structure/B2523908.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2523909.png)
![1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2523911.png)
![N-(5-((5-bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2523912.png)
